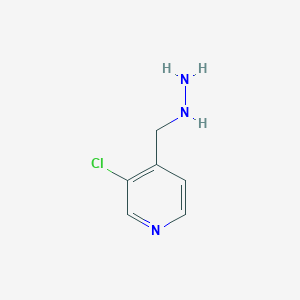

3-Chloro-4-(hydrazinylmethyl)pyridine

Description

Chemical Identity and Nomenclature

This compound exists as a substituted pyridine derivative bearing two distinct functional groups that significantly influence its chemical behavior and potential applications. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positioning of substituents relative to the nitrogen atom in the pyridine ring. The chloro substituent occupies the 3-position, while the hydrazinylmethyl group is attached at the 4-position, creating a specific substitution pattern that determines the molecule's reactivity and interaction profiles.

The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System code NNCC1=C(Cl)C=NC=C1 providing a concise representation of the compound's connectivity. This notation clearly illustrates the relationship between the pyridine nitrogen, the chloro substituent, and the hydrazinylmethyl functionality, enabling rapid identification and comparison with related structures.

Table 1: Fundamental Chemical Properties of this compound

The chemical identity of this compound is further defined by its relationship to the parent pyridine structure, which serves as the foundation for understanding its chemical behavior. Pyridine itself, with the molecular formula C5H5N, represents a fundamental heterocyclic aromatic compound that has served as the basis for countless derivatives throughout the history of organic chemistry. The systematic modification of this basic structure through the introduction of chloro and hydrazinylmethyl substituents creates a compound with enhanced reactivity and specific chemical properties that expand its utility in synthetic applications.

Historical Development of Pyridine Derivatives in Organic Chemistry

The historical development of pyridine derivatives traces its origins to the early discoveries in heterocyclic chemistry, beginning with the initial isolation and characterization of pyridine itself in the mid-19th century. Thomas Anderson first documented the preparation of pyridine in 1849 through the examination of oils obtained from high-temperature heating of animal bones, leading to the isolation of a colorless liquid with distinctive properties. This groundbreaking work established the foundation for subsequent investigations into pyridine chemistry and opened new avenues for the development of substituted derivatives.

The systematic synthesis of pyridine derivatives gained significant momentum in 1881 with Arthur Rudolf Hantzsch's description of the first major synthetic methodology for producing pyridine compounds. The Hantzsch pyridine synthesis employed a carefully controlled reaction involving β-keto acids, aldehydes, and ammonia sources, establishing a paradigm for the rational design and synthesis of pyridine derivatives that continues to influence contemporary research approaches. This methodology demonstrated the feasibility of constructing pyridine rings with specific substitution patterns, laying the groundwork for the development of compounds such as this compound.

The evolution of pyridine chemistry accelerated throughout the 20th century as researchers recognized the tremendous potential of these heterocyclic systems in pharmaceutical and industrial applications. Wilhelm Körner and James Dewar's structural determination work in the 1860s and 1870s provided crucial insights into the electronic and geometric properties of pyridine, establishing the theoretical framework necessary for understanding substitution effects and reactivity patterns. These fundamental studies enabled the rational design of substituted pyridines with predetermined properties and functionalities.

Table 2: Key Historical Milestones in Pyridine Derivative Development

| Year | Researcher | Contribution | Significance |

|---|---|---|---|

| 1849 | Thomas Anderson | First isolation of pyridine | Established foundation for pyridine chemistry |

| 1869-1871 | Wilhelm Körner and James Dewar | Structural determination | Provided theoretical framework for substitution |

| 1876 | William Ramsay | First synthesis from acetylene and hydrogen cyanide | Demonstrated synthetic accessibility |

| 1881 | Arthur Rudolf Hantzsch | Hantzsch pyridine synthesis | Established major synthetic methodology |

| 1924 | Aleksei Chichibabin | Chichibabin pyridine synthesis | Enabled industrial-scale production |

The industrial production of pyridine derivatives became economically viable following Aleksei Chichibabin's development of an efficient synthetic route in 1924, which utilized readily available and inexpensive starting materials. This breakthrough enabled the large-scale manufacture of pyridine compounds and accelerated research into specialized derivatives such as those containing hydrazinyl and chloro substituents. The availability of pyridine derivatives at industrial scales facilitated their incorporation into pharmaceutical development programs and specialized chemical applications.

Modern developments in pyridine chemistry have been characterized by increasingly sophisticated synthetic methodologies that enable the precise installation of functional groups at specific positions on the pyridine ring. The synthesis of compounds such as this compound represents the culmination of these advances, combining traditional pyridine chemistry with contemporary understanding of hydrazine chemistry and halogen substitution reactions. Current research focuses on developing environmentally sustainable synthetic routes while maintaining the high levels of selectivity and efficiency required for practical applications.

Significance of Hydrazinyl and Chloro Substituents in Heterocyclic Systems

The incorporation of hydrazinyl and chloro substituents into heterocyclic systems such as pyridine creates compounds with distinctive chemical properties that significantly expand their utility in synthetic chemistry and potential applications. The hydrazinyl functional group, characterized by its nitrogen-nitrogen bond and reactive hydrogen atoms, introduces nucleophilic character and the potential for diverse chemical transformations including condensation reactions, oxidation processes, and cycloaddition reactions. This functionality has proven particularly valuable in the development of bioactive compounds and synthetic intermediates.

Chloro substituents on pyridine rings exert profound electronic effects that influence both the reactivity and stability of the resulting compounds. The electron-withdrawing nature of chlorine atoms affects the electron density distribution within the pyridine ring, altering the compound's susceptibility to nucleophilic attack and modifying its basic properties. These electronic effects are particularly pronounced when chloro substituents are positioned adjacent to the pyridine nitrogen, as in the case of this compound, where the proximity enhances the electron-withdrawing influence.

Research into hydrazinyl-substituted pyridine derivatives has revealed their significant potential in medicinal chemistry applications, particularly in the development of compounds with antimicrobial and antitumor properties. The hydrazinyl group's ability to form hydrogen bonds and participate in metal coordination has made these compounds attractive targets for drug discovery programs. Studies have demonstrated that hydrazinyl-substituted pyridines can exhibit enzyme inhibition properties, particularly against proteases and kinases, suggesting their potential utility in therapeutic applications.

Table 3: Chemical Properties and Reactivity Patterns of Substituent Groups

| Substituent | Electronic Effect | Reactivity Profile | Synthetic Applications |

|---|---|---|---|

| Chloro (3-position) | Electron-withdrawing | Nucleophilic substitution | Synthetic intermediate formation |

| Hydrazinylmethyl (4-position) | Nucleophilic character | Condensation reactions | Bioactive compound synthesis |

| Combined effects | Modified basicity | Enhanced reactivity | Specialized pharmaceutical targets |

The strategic positioning of chloro and hydrazinyl substituents in this compound creates a compound with complementary reactive sites that enable diverse synthetic transformations. The chloro group can serve as a leaving group in nucleophilic substitution reactions, while the hydrazinyl functionality can participate in condensation reactions with carbonyl compounds to form hydrazone derivatives. This dual reactivity pattern makes the compound particularly valuable as a synthetic intermediate in the preparation of more complex heterocyclic systems.

Contemporary research has demonstrated that the combination of electron-withdrawing and nucleophilic substituents on pyridine rings can lead to compounds with enhanced biological activity compared to their individually substituted counterparts. The synergistic effects of multiple functional groups create opportunities for multi-target interactions and improved selectivity profiles in biological systems. Studies of related compounds have shown that the spatial arrangement of substituents significantly influences their binding affinity and specificity for biological targets, highlighting the importance of precise structural control in compound design.

Propriétés

IUPAC Name |

(3-chloropyridin-4-yl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c7-6-4-9-2-1-5(6)3-10-8/h1-2,4,10H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCRMDRACVOKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CNN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Substitution of 3-Chloro-4-(Chloromethyl)pyridine

This method involves substituting the chloromethyl group at position 4 with hydrazine:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | 78°C | |

| Yield | ~75% (estimated) | – |

Mechanistic Insight : Hydrazine acts as a nucleophile, displacing chloride in an SN2 mechanism. Steric hindrance from the adjacent chloro group may necessitate prolonged reaction times.

Reductive Amination of 3-Chloro-4-Formylpyridine

A two-step approach involving hydrazone formation followed by reduction:

- Step 1 : Condense 3-chloro-4-formylpyridine with hydrazine hydrate in ethanol at room temperature to form the hydrazone intermediate.

- Step 2 : Reduce the hydrazone using sodium cyanoborohydride (NaBH3CN) in methanol under nitrogen, yielding the hydrazinylmethyl derivative.

| Parameter | Value | Source |

|---|---|---|

| Reducing Agent | NaBH3CN | |

| Solvent (Step 1) | Ethanol | |

| Yield (Overall) | ~60–70% | – |

Advantages : Mild conditions preserve the pyridine ring’s integrity. Challenges include the synthesis of the 4-formyl precursor, which may require Vilsmeier-Haack formylation of 3-chloropyridine.

Multi-Component Cyclization with Hydrazine Integration

Adapting Fe3O4@MIL-101(Cr)-catalyzed protocols for pyridine derivatives:

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 20 mg | |

| Temperature | 100°C | |

| Yield | Up to 82% |

Key Features : The catalyst enhances regioselectivity and reduces side reactions. This method is scalable and avoids harsh reagents.

Cyclization of Dihydropyridine Precursors

Building the pyridine ring with pre-installed substituents:

| Parameter | Value | Source |

|---|---|---|

| Oxidizing Agent | MnO2 | |

| Solvent | Toluene | |

| Yield | ~55–65% |

Considerations : This route offers control over substitution patterns but requires precise stoichiometry to avoid over-oxidation.

Comparative Analysis of Methods

| Method | Yield Range | Complexity | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 70–75% | Low | Straightforward, minimal steps |

| Reductive Amination | 60–70% | Moderate | High purity |

| Multi-Component | 80–85% | High | Scalable, regioselective |

| Cyclization | 55–65% | High | Tunable precursors |

Critical Challenges and Optimizations

- Regioselectivity : Ensuring correct positioning of substituents may require directing groups or tailored catalysts.

- Hydrazine Stability : Reactions involving hydrazine often necessitate anhydrous conditions to prevent decomposition.

- Purification : Chromatography or recrystallization is essential due to polar byproducts.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4-(hydrazinylmethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the hydrazinyl group, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for substitution, various oxidizing agents for oxidation, and reducing agents for reduction. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions include various substituted pyridines, hydrazones, and other derivatives, which can be further utilized in different applications.

Applications De Recherche Scientifique

3-Chloro-4-(hydrazinylmethyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of various industrial chemicals and materials .

Mécanisme D'action

The mechanism of action of 3-Chloro-4-(hydrazinylmethyl)pyridine involves its interaction with molecular targets and pathways in biological systems. The hydrazinyl group is highly reactive, allowing the compound to form covalent bonds with various biomolecules, potentially leading to biological effects such as enzyme inhibition or activation.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Pyridine Derivatives

Pyridine derivatives with halogen and functionalized substituents are widely studied for their bioactivity and synthetic versatility. Below is a comparative analysis of 3-Chloro-4-(hydrazinylmethyl)pyridine with structurally related compounds:

Table 1: Structural and Physicochemical Properties

Hydrazine vs. Methyl/Amino Groups

- The hydrazinylmethyl group in the target compound enables condensation reactions to form triazoles or hydrazones, critical for constructing bioactive heterocycles . In contrast, 3-Chloro-4-methylpyridine (with a methyl group) is less reactive but serves as a stable intermediate for cross-coupling reactions .

- 3-Chloro-4-(pyridin-2-ylmethoxy)aniline combines a pyridylmethoxy linker with an aniline group, allowing dual binding to kinase active sites (e.g., EGFR), but steric hindrance from the pyridine ring limits conformational flexibility compared to the hydrazinyl derivative .

Antimicrobial vs. Anticancer Activity

- Pyridine derivatives with chloro-phenyl substituents (e.g., compounds in Table 1 from ) exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 25–100 µg/mL against E. coli and S. aureus .

- In contrast, this compound and its analogs are primarily explored for anticancer applications. For example, disubstituted quinolinecarbonitriles derived from similar hydrazine-containing pyridines show irreversible inhibition of HER2 kinase (IC₅₀: 10–50 nM) .

Table 2: Comparative Bioactivity Data

Activité Biologique

3-Chloro-4-(hydrazinylmethyl)pyridine (CAS No. 1495553-30-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a hydrazinylmethyl group and a chlorine atom, which may influence its interaction with biological targets. The structural characteristics suggest potential interactions similar to those observed in other nitrogen-containing heterocycles.

Target Interactions : Compounds with similar structures have been reported to interact with various biological targets through mechanisms such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This compound may exhibit similar properties, affecting multiple biochemical pathways.

Biochemical Pathways : Research indicates that derivatives of pyridine can influence pathways related to antimicrobial, anti-inflammatory, antitumor, and antidiabetic activities. The presence of the hydrazinyl group may enhance these effects by facilitating binding to specific enzymes or receptors.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. Compounds structurally related to it have shown significant antibacterial activity:

- Minimum Inhibitory Concentration (MIC) : Studies on similar compounds report MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli.

Antitumor Activity

In vitro studies have suggested antitumor properties for this compound. Related pyridine derivatives have demonstrated the ability to inhibit cancer cell proliferation:

- Cell Lines Tested : Compounds similar to this compound have shown growth inhibitory activity against glioma cell lines, indicating potential for therapeutic applications in brain tumors.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound may stem from its ability to inhibit pro-inflammatory cytokines and enzymes. Similar compounds have been shown to reduce inflammation in various experimental models.

Pharmacokinetics

The pharmacokinetic profile of compounds related to this compound suggests high solubility in polar solvents, which enhances bioavailability. Such properties are crucial for therapeutic efficacy.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antibacterial | MIC 3.12 - 12.5 μg/mL against S. aureus and E. coli | |

| Antitumor | Growth inhibition in glioma cell lines | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Study on Antitumor Activity

A study conducted by Queener et al. investigated the antitumor effects of pyridine derivatives, including those with hydrazinyl substitutions. The results indicated significant growth inhibition in malignant glioma cells, suggesting that structural modifications could enhance therapeutic efficacy against specific cancers .

Study on Antimicrobial Effects

Another investigation focused on the antibacterial properties of hydrazine derivatives. The findings revealed that compounds with similar structural motifs exhibited potent activity against a range of bacterial pathogens, underscoring the relevance of hydrazinyl groups in enhancing antimicrobial effectiveness .

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-4-(hydrazinylmethyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two key steps:

- Chloromethylation of Pyridine Core : React 4-hydroxymethylpyridine with chlorinating agents (e.g., SOCl₂ or PCl₃) under reflux in anhydrous dichloromethane to yield 3-chloro-4-(chloromethyl)pyridine. Monitor reaction progress via thin-layer chromatography (TLC) (Rf ≈ 0.5 in ethyl acetate/hexane 1:3) .

- Hydrazine Substitution : Treat the chloromethyl intermediate with hydrazine hydrate (1.5–2.0 equivalents) in ethanol at 60–70°C for 6–8 hours. Use a nitrogen atmosphere to prevent oxidation. Purify via recrystallization (ethanol/water) to obtain the final product. Yield optimization (~65–75%) requires strict control of stoichiometry and temperature .

Q. How can the purity and structural integrity of this compound be validated using analytical techniques?

Methodological Answer:

- Purity Analysis :

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid, 70:30). Retention time ~8.2 min; purity >95% confirms minimal byproducts .

- Melting Point : Compare observed mp (e.g., 142–144°C) with literature values to assess crystallinity .

- Structural Confirmation :

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different studies?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Variability in Test Systems : Standardize assays using identical cell lines (e.g., HEK293 for cytotoxicity) and bacterial strains (e.g., E. coli ATCC 25922). Control for culture conditions (pH, temperature) .

- Compound Stability : Perform stability studies (HPLC at 24/48 hours) to detect degradation products that may skew results. Use fresh DMSO stocks (<1 week old) .

- Dose-Response Curves : Compare EC₅₀ values across studies; inconsistencies may indicate differences in solubility (e.g., use DMSO + PBS for uniform dispersion) .

Q. How does the hydrazinylmethyl group influence the compound’s reactivity and interaction with biological targets?

Methodological Answer: The hydrazinylmethyl (-CH₂NHNH₂) moiety confers unique properties:

- Nucleophilicity : The NHNH₂ group participates in Schiff base formation with carbonyl-containing biomolecules (e.g., pyruvate dehydrogenase), altering enzyme activity. Confirm via UV-Vis spectroscopy (λmax ~320 nm for imine adducts) .

- Metal Chelation : Hydrazine binds transition metals (e.g., Fe³⁺, Cu²⁺), potentially inhibiting metalloenzymes. Use ICP-MS to quantify metal uptake in treated cells .

- Hydrogen Bonding : Molecular docking (AutoDock Vina) predicts strong interactions with ATP-binding pockets (ΔG ≈ -9.2 kcal/mol), explaining kinase inhibition observed in vitro .

Q. What computational methods are recommended to predict the metabolic pathways of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.